4-Ethylpiperidin-2-one
Overview
Description
4-Ethylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidinone family. It is characterized by a six-membered ring containing one nitrogen atom and a ketone functional group at the second position, with an ethyl group attached to the fourth position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules .
Mechanism of Action
Target of Action
4-Ethylpiperidin-2-one is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been known to exhibit various biological activities
Biochemical Pathways
Piperidine derivatives have been known to regulate several crucial signaling pathways essential for various biological processes .
Result of Action
Piperidine derivatives have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylpiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 4-ethylaminobutan-1-ol under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 4-ethylaminobutan-1-ol.
Reaction Conditions: Acidic medium, such as hydrochloric acid.
Another method involves the reduction of 4-ethylpyridine-2,6-dione using a suitable reducing agent like sodium borohydride. The reaction conditions are as follows:
Starting Material: 4-ethylpyridine-2,6-dione.
Reaction Conditions: Sodium borohydride in an alcoholic solvent.
Procedure: The starting material is dissolved in an alcoholic solvent, and sodium borohydride is added slowly.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 4-ethylpyridine-2,6-dione. The process involves the following steps:
Catalyst: Palladium on carbon.
Reaction Conditions: Hydrogen gas at elevated pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
4-Ethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-ethylpiperidine-2,6-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-ethylpiperidine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 4-Ethylpiperidine-2,6-dione.
Reduction: 4-Ethylpiperidine.
Substitution: Depending on the nucleophile, various substituted piperidinones.
Scientific Research Applications
4-Ethylpiperidin-2-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other diseases.
Industry: This compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
4-Ethylpiperidin-2-one can be compared with other piperidinone derivatives, such as:
4-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and biological activity.
4-Phenylpiperidin-2-one: Contains a phenyl group, leading to distinct chemical properties and applications.
4-Benzylpiperidin-2-one:
The uniqueness of this compound lies in its ethyl group, which imparts specific steric and electronic effects, making it suitable for particular synthetic and biological applications .
Properties
IUPAC Name |
4-ethylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-3-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSOIFCXHXFRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964772 | |
Record name | 4-Ethyl-3,4,5,6-tetrahydropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50549-26-3 | |
Record name | Piperidin-2-one, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050549263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-3,4,5,6-tetrahydropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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